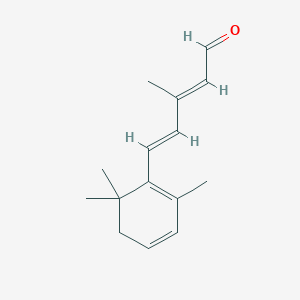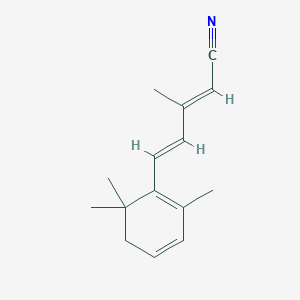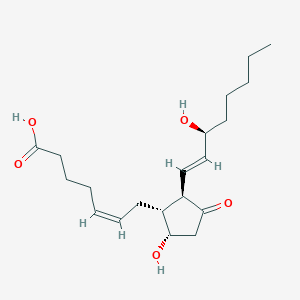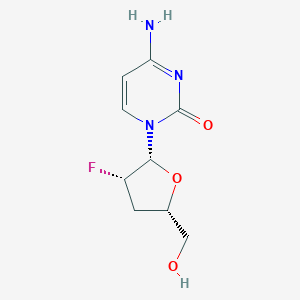
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, also known as FTC, is a nucleoside analog that has been widely studied for its potential use in the treatment of viral infections, particularly HIV/AIDS. FTC is structurally similar to other nucleoside analogs that have been used in the treatment of viral infections, such as zidovudine and lamivudine. However, FTC has several advantages over these drugs, including increased potency and a longer half-life.
作用机制
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Specifically, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine is incorporated into the viral DNA chain during reverse transcription, causing premature termination of the chain and preventing further replication of the virus.
生化和生理效应
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have immunomodulatory effects, including the ability to increase cytokine production and enhance T-cell function. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of HIV-related inflammation.
实验室实验的优点和局限性
One of the primary advantages of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high potency and low toxicity profile, which makes it an ideal candidate for long-term use in cell culture and animal models. However, one limitation of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high cost, which may limit its availability for some researchers.
未来方向
There are several future directions for research on 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine. One area of focus is the development of new formulations of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine that can be administered more easily and effectively. Another area of focus is the exploration of new applications for 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, such as its potential use in the treatment of other viral infections or cancer. Finally, there is a need for further research on the long-term safety and efficacy of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, particularly in the context of long-term treatment for HIV.
合成方法
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine can be synthesized using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the nucleoside analog, while chemical synthesis involves the use of chemical reactions to create the molecule. One common method of chemical synthesis involves the reaction of 2,3-dideoxy-2-fluoro-D-ribose with cytosine in the presence of a Lewis acid catalyst.
科学研究应用
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been extensively studied for its potential use in the treatment of HIV/AIDS. In clinical trials, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to be highly effective at reducing viral load and increasing CD4 cell counts in patients with HIV. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a low toxicity profile, making it a promising candidate for long-term use in the treatment of HIV.
属性
CAS 编号 |
119555-47-4 |
|---|---|
产品名称 |
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine |
分子式 |
C9H12FN3O3 |
分子量 |
229.21 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
InChI 键 |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
规范 SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
同义词 |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



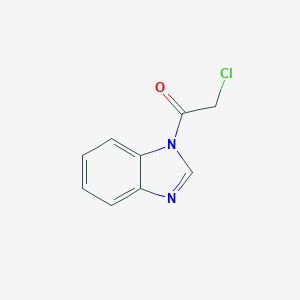
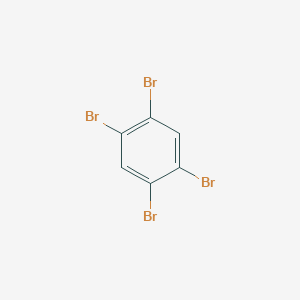
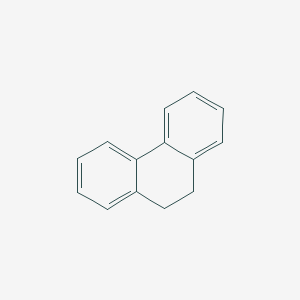
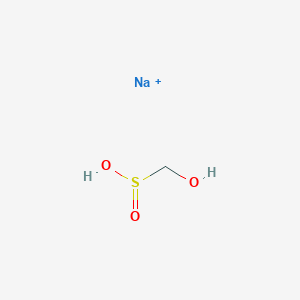
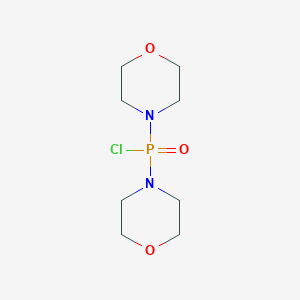
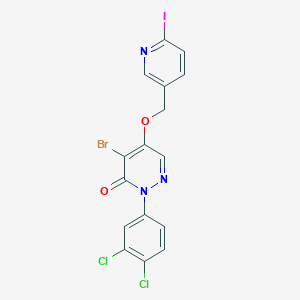
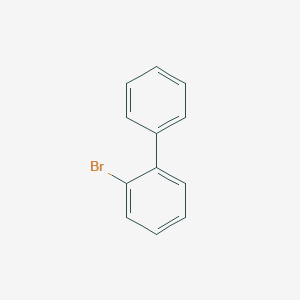
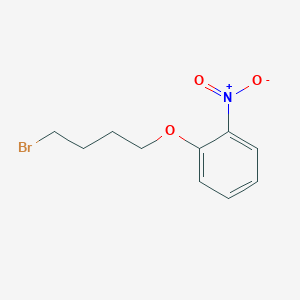
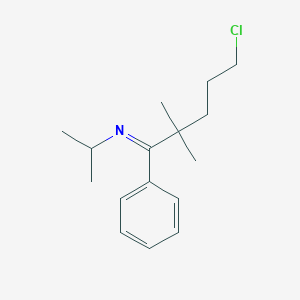

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
